(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzofuranone core with multiple functional groups, including a dipropylamino group, a hydroxyl group, and a methoxybenzylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one typically involves a multi-step process:
Formation of the Benzofuranone Core: The initial step involves the formation of the benzofuranone core through a cyclization reaction of appropriate precursors.
Introduction of Functional Groups:
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxybenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(2,5-Dimethoxyphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
- 2-Dimethylaminomethylphenol
- (2Z)-2-[[4-(Dimethylamino)phenyl]methylene]-6-hydroxy-3(2H)-benzofuranone
Uniqueness
(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one is unique due to its specific combination of functional groups and the benzofuranone core, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H27NO4 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C23H27NO4/c1-4-11-24(12-5-2)15-19-20(25)10-9-18-22(26)21(28-23(18)19)14-16-7-6-8-17(13-16)27-3/h6-10,13-14,25H,4-5,11-12,15H2,1-3H3/b21-14- |
InChI Key |
JQJHXIVTZQTJJO-STZFKDTASA-N |
Isomeric SMILES |
CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)OC)/C2=O)O |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)OC)C2=O)O |
Origin of Product |
United States |
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